3-Fluoro-2-hydroxy-5-nitrobenzaldehyde
CAS No.: 2923-99-1
Cat. No.: VC8096510
Molecular Formula: C7H4FNO4
Molecular Weight: 185.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2923-99-1 |
|---|---|
| Molecular Formula | C7H4FNO4 |
| Molecular Weight | 185.11 g/mol |
| IUPAC Name | 3-fluoro-2-hydroxy-5-nitrobenzaldehyde |
| Standard InChI | InChI=1S/C7H4FNO4/c8-6-2-5(9(12)13)1-4(3-10)7(6)11/h1-3,11H |
| Standard InChI Key | PPXUVXCYQWPGGE-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1C=O)O)F)[N+](=O)[O-] |
| Canonical SMILES | C1=C(C=C(C(=C1C=O)O)F)[N+](=O)[O-] |
Introduction
Chemical Structure and Electronic Properties
Molecular Architecture
The molecular formula of 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde is C₇H₄FNO₄, with a molecular weight of 185.11 g/mol. Its structure features a benzene ring with three substituents:
-
A hydroxyl group at the ortho position (C2),
-
A fluorine atom at the meta position (C3),
-
A nitro group at the para position relative to the hydroxyl group (C5),
-
An aldehyde group (-CHO) at the remaining para position (C1).
This arrangement creates a polarized electronic environment due to the electron-withdrawing effects of the nitro and aldehyde groups, moderated by the electron-donating hydroxyl group. The fluorine atom further influences reactivity through inductive effects .
Table 1: Key Structural and Electronic Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇H₄FNO₄ |
| Molecular Weight | 185.11 g/mol |
| Functional Groups | -CHO, -OH, -NO₂, -F |
| Dipole Moment (Calculated) | ~4.2 D (directed toward nitro group) |
| Resonance Effects | Conjugation between -OH and -NO₂ |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of 3-Fluoro-2-hydroxy-5-nitrobenzaldehyde typically involves sequential functionalization of a benzene precursor. A plausible route, inferred from analogous compounds , proceeds as follows:
-
Nitration of 3-Fluoro-2-hydroxybenzaldehyde:
-
Reagents: Concentrated HNO₃ (68%) and H₂SO₄ (98%) as a nitrating mixture.
-
Conditions: Temperature maintained at 0–5°C to favor para-nitration relative to the hydroxyl group.
-
Mechanism: Electrophilic aromatic substitution, with the hydroxyl group directing nitro group placement.
Yields for such nitrations range from 70–85% under optimized conditions .
-
Table 2: Optimized Nitration Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–5°C |
| HNO₃ Concentration | 68–70% |
| Reaction Time | 4–6 hours |
| Yield | 75–85% |
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance efficiency and safety. Key steps include:
-
Precise temperature control via jacketed reactors to prevent polynitration.
-
In-line purification using crystallization or solvent extraction to isolate the product.
-
Waste management: Recovery of sulfuric acid for reuse, minimizing environmental impact .
Physicochemical Properties
Thermal Stability and Solubility
-
Melting Point: Estimated at 120–125°C (extrapolated from similar nitrobenzaldehydes ).
-
Solubility:
-
Polar solvents: Highly soluble in DMSO, DMF, and acetone.
-
Aqueous solubility: Limited (≤0.1 g/L at 25°C) due to hydrophobic aromatic core.
-
Spectroscopic Characteristics
-
IR Spectroscopy:
-
NMR Spectroscopy (Hypothetical):
Reactivity and Chemical Transformations
Electrophilic Substitution
The hydroxyl and nitro groups direct further substitutions:
-
Sulfonation: Occurs at the meta position to the nitro group (C6) under fuming H₂SO₄.
-
Halogenation: Bromination favors the ortho position relative to the hydroxyl group (C4) .
Condensation Reactions
The aldehyde group participates in Schiff base formation with amines, a reaction exploited in sensor development :
Applications in Research and Industry
Biochemical Probes
The compound’s ability to form hydrogen bonds and π-π interactions makes it suitable for:
-
Enzyme inhibition studies: Potential binding to active sites of oxidoreductases.
-
Fluorescent probes: Derivatives functionalized with fluorophores act as pH or ion sensors .
Pharmaceutical Intermediates
Nitrobenzaldehydes are precursors in synthesizing:
-
Antimicrobial agents: Via reduction to amines followed by sulfonylation.
-
Anticancer compounds: Coordination with metal ions (e.g., Cu²⁺) enhances bioactivity .
| Derivative | Target Application | Synthetic Route |
|---|---|---|
| Schiff Base Complexes | Antiproliferative agents | Condensation with anilines |
| Nitro-reduced Amines | Antibacterial scaffolds | H₂/Pd-C reduction |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume